Cisatracurium-20-methyl Dibenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

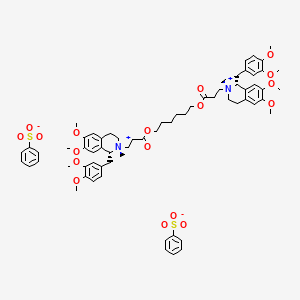

Cisatracurium-20-methyl Dibenzenesulfonate is an impurity of Cisatracurium, which is an enantiomer of Atracurium Besylate. It is a neuromuscular blocking agent used in medical settings, particularly in liver transplant patients . The compound has a molecular formula of C66H84N2O18S2 and a molecular weight of 1257.51 .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Cisatracurium-20-methyl Dibenzenesulfonate involves several steps. One method includes the condensation of 1,5-pentanediol with 3-bromopropionic acid in the presence of para-toluenesulfonic acid, followed by dehydrobromination using triethylamine to yield 1,5-pentamethylene diacrylate . This intermediate is then reacted with tetrahydropapaverine in the presence of N-acetyl-L-leucine in a methanol/ether mixture .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

化学反応の分析

Isomer Separation

The cis-cis isomer (desired product) is isolated via chromatographic separation :

This process removes undesired cis-trans and trans-trans isomers, which lack pharmacological efficacy .

Degradation Pathways

Cisatracurium-20-methyl dibenzenesulfonate undergoes Hofmann elimination , a pH- and temperature-dependent degradation process:

Laudanosine is further metabolized to glucuronide conjugates, while the acrylate metabolite undergoes hydrolysis via plasma esterases .

Table 1: Comparative Reaction Conditions

Structural Stability

The compound’s stability is influenced by:

-

Temperature : Higher temperatures (>40°C) increase Hofmann elimination rates .

-

Storage : Lyophilized formulations are recommended to prevent hydrolysis .

Analytical Characterization

科学的研究の応用

Cisatracurium-20-methyl Dibenzenesulfonate has several scientific research applications:

作用機序

Cisatracurium-20-methyl Dibenzenesulfonate exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in the blockade of neuromuscular transmission . The compound’s action is antagonized by acetylcholinesterase inhibitors such as neostigmine .

類似化合物との比較

Similar Compounds

Atracurium Besylate: A mixture of ten optical and geometric isomers, including Cisatracurium.

Cisatracurium Besylate: The parent compound of Cisatracurium-20-methyl Dibenzenesulfonate, used as a neuromuscular blocking agent.

Uniqueness

This compound is unique due to its specific molecular structure and its role as an impurity of Cisatracurium. It has distinct chemical properties and applications compared to other similar compounds .

生物活性

Cisatracurium-20-methyl Dibenzenesulfonate is a chemical compound primarily recognized as an impurity of cisatracurium, a neuromuscular blocking agent widely used in clinical settings. This compound exhibits biological activity that is significant for both therapeutic applications and research purposes. Understanding its biological activity involves examining its mechanisms of action, pharmacokinetics, safety profile, and comparative efficacy with related compounds.

| Property | Details |

|---|---|

| CAS Number | 1193104-85-6 |

| Molecular Formula | C₆₆H₈₄N₂O₁₈S₂ |

| Molecular Weight | 1257.51 g/mol |

| Synonyms | Various isoquinolinium derivatives |

This compound functions as a non-depolarizing neuromuscular blocker. It binds competitively to nicotinic acetylcholine receptors at the neuromuscular junction, inhibiting the action of acetylcholine and preventing muscle contraction. This mechanism is crucial during surgical procedures requiring muscle relaxation.

The compound undergoes rapid degradation in the bloodstream through Hofmann elimination, leading to the formation of laudanosine and monoquaternary alcohol metabolites, which are subsequently eliminated from the body. This degradation pathway is significant because it allows for organ-independent clearance, making it suitable for patients with hepatic or renal impairment .

Neuromuscular Transmission

Research indicates that this compound effectively suppresses neuromuscular transmission. Studies have shown that doses around 0.1 mg/kg can produce significant neuromuscular block (≥95%) within minutes following administration. The onset time can vary based on patient conditions, such as liver or kidney function .

Safety Profile

Adverse effects associated with this compound are generally rare but can include:

- Cardiovascular Effects : Flushing (0.2%), hypotension (0.2%), bradycardia (0.4%).

- Respiratory Issues : Bronchospasm (0.2%).

- Anaphylactic Reactions : Severe reactions have been reported, necessitating precautions for patients with a history of allergies to neuromuscular blockers .

Comparative Studies

Cisatracurium has been compared to other neuromuscular blockers such as atracurium and mivacurium. Notably, it has a more favorable profile in terms of duration and onset of action in patients with specific comorbidities:

- Atracurium : Similar mechanism but with different pharmacokinetics.

- Mivacurium : Shorter acting but may not provide the same level of muscle relaxation for prolonged procedures .

Case Studies

- Liver Transplant Patients : A study involving patients undergoing liver transplants demonstrated that cisatracurium's pharmacokinetics remained stable despite hepatic impairment, making it a viable option in this population.

- Renal Impairment : In patients with renal dysfunction, the onset time was slightly slower compared to healthy individuals, yet overall efficacy remained intact .

特性

分子式 |

C66H84N2O18S2 |

|---|---|

分子量 |

1257.5 g/mol |

IUPAC名 |

benzenesulfonate;6-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]hexyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C54H74N2O12.2C6H6O3S/c1-55(23-19-39-33-49(63-7)51(65-9)35-41(39)43(55)29-37-15-17-45(59-3)47(31-37)61-5)25-21-53(57)67-27-13-11-12-14-28-68-54(58)22-26-56(2)24-20-40-34-50(64-8)52(66-10)36-42(40)44(56)30-38-16-18-46(60-4)48(32-38)62-6;2*7-10(8,9)6-4-2-1-3-5-6/h15-18,31-36,43-44H,11-14,19-30H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1 |

InChIキー |

ZWUPEORUMORROD-XNSDKZDZSA-L |

異性体SMILES |

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

正規SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。